molecular formula C13H10F2N2O B2538589 4-amino-N-(2,4-difluorophenyl)benzamide CAS No. 953755-61-8

4-amino-N-(2,4-difluorophenyl)benzamide

Cat. No.: B2538589
CAS No.: 953755-61-8
M. Wt: 248.233
InChI Key: KNYOGUIQVMNDNH-UHFFFAOYSA-N
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Description

4-amino-N-(2,4-difluorophenyl)benzamide is an organic compound with the molecular formula C13H10F2N2O. It is a derivative of benzamide, characterized by the presence of amino and difluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,4-difluorophenyl)benzamide typically involves the reaction of 2,4-difluoroaniline with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,4-difluorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-N-(2,4-difluorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminosulfonyl)-N-(2,4-difluorophenyl)methyl-benzamide
  • 4-amino-N-(2,5-difluorophenyl)benzamide

Uniqueness

4-amino-N-(2,4-difluorophenyl)benzamide is unique due to its specific substitution pattern on the benzamide core, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Biological Activity

4-Amino-N-(2,4-difluorophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and two fluorine substituents on a phenyl ring, contributing to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

The primary target for this compound is carbonic anhydrase II , an enzyme that plays a crucial role in regulating pH and fluid balance in biological systems. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing it from catalyzing its reaction. This inhibition can affect various physiological processes such as respiration and fluid secretion.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can enhance its antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest in cancer cells. For instance, studies have shown that derivatives of benzamide compounds can effectively induce apoptosis in solid tumor cells .

Case Studies

  • Anticancer Efficacy : A study reported that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values in the micromolar range. These findings suggest potential as lead compounds for further development in cancer therapeutics .
  • Antimicrobial Studies : In another study focusing on the antimicrobial activity of benzamide derivatives, this compound was identified as a potent inhibitor against specific pathogens, showcasing a broad spectrum of activity .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueMechanism of Action
AntimicrobialVarious BacteriaVariesInhibition of bacterial growth
AnticancerHepG2 Cells1.30 μMInduction of apoptosis
AnticancerMCF-7 CellsVariesCell cycle arrest

Properties

IUPAC Name

4-amino-N-(2,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYOGUIQVMNDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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